5-Iodothiophene-2-carbonitrile
Overview
Description
5-Iodothiophene-2-carbonitrile is an organic compound with the molecular formula C5H2INS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of an iodine atom at the 5-position and a cyano group at the 2-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodothiophene-2-carbonitrile typically involves the iodination of thiophene derivatives followed by the introduction of the cyano group. One common method is the reaction of 2-bromo-5-iodothiophene with cuprous cyanide in the presence of hexamethylphosphoramide (HMPA) at temperatures around 80-90°C. This reaction yields this compound with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly solvents and reagents is often prioritized in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Iodothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium cyanide or potassium fluoride can be used under mild conditions.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used in organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Substitution Products: Depending on the nucleophile, various substituted thiophene derivatives can be obtained.
Coupling Products: Complex thiophene-based molecules with extended conjugation or additional functional groups can be synthesized.
Scientific Research Applications
5-Iodothiophene-2-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Thiophene derivatives, including this compound, are explored for their potential pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-Iodothiophene-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In material science, its electronic properties are exploited to enhance the performance of organic electronic devices. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .
Comparison with Similar Compounds
- 5-Bromothiophene-2-carbonitrile
- 5-Chlorothiophene-2-carbonitrile
- 5-Fluorothiophene-2-carbonitrile
Comparison: 5-Iodothiophene-2-carbonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it more suitable for certain coupling reactions and applications in material science .
Properties
IUPAC Name |
5-iodothiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2INS/c6-5-2-1-4(3-7)8-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTRQPYCGCNWBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446121 | |
Record name | 5-iodothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18945-81-8 | |
Record name | 5-iodothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodothiophene-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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